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molecular formula C9H10O2S B8649984 3-Methylsulfanylmethoxy-benzaldehyde CAS No. 828242-88-2

3-Methylsulfanylmethoxy-benzaldehyde

Cat. No. B8649984
M. Wt: 182.24 g/mol
InChI Key: GYVNSBBRTKUXLW-UHFFFAOYSA-N
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Patent
US07244738B2

Procedure details

3-Hydroxybenzaldehyde (6.106 g, 50.00 mmol) was dissolved in acetone at room temperature. K2CO3 (13.821 g, 100.00 mmol), NaI (7.569 g, 50.00 mmol) and chloromethyl methyl sulfide (4.19 mL, 50.00 mmol) were added, and the mixture was allowed to stir for 80 h. The mixture was filtered, the filtrate concentrated to an oil, and the residue purified by SiO2 eluted with 99:1 CH2Cl2/MeOH to give 3.309 g (36.31%) of a yellow oil.
Quantity
6.106 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
13.821 g
Type
reactant
Reaction Step Two
Name
Quantity
7.569 g
Type
reactant
Reaction Step Two
Quantity
4.19 mL
Type
reactant
Reaction Step Two
Yield
36.31%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C([O-])([O-])=O.[K+].[K+].[Na+].[I-].[CH3:18][S:19][CH2:20]Cl>CC(C)=O>[CH3:18][S:19][CH2:20][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6.106 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
13.821 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7.569 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
4.19 mL
Type
reactant
Smiles
CSCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 80 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil
CUSTOM
Type
CUSTOM
Details
the residue purified by SiO2
WASH
Type
WASH
Details
eluted with 99:1 CH2Cl2/MeOH

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
CSCOC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.309 g
YIELD: PERCENTYIELD 36.31%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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